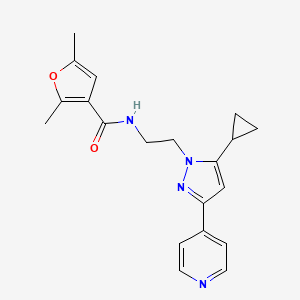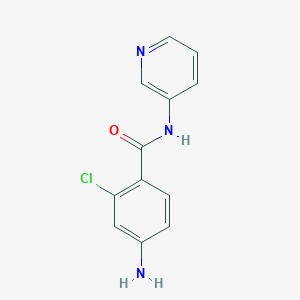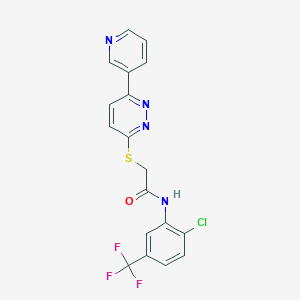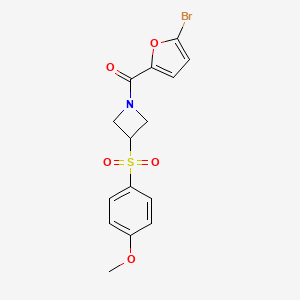![molecular formula C22H13BrF3NS B2386237 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-53-6](/img/structure/B2386237.png)
2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 2-BSPQ, is a novel synthetic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been used in the synthesis of various other compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity of Quinoline Derivatives
Quinoline and its derivatives, including those with sulfonamide groups, exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their applications span from anticancer and antimicrobial activities to their use in treating various diseases. The incorporation of sulfonamide into quinolines enhances their therapeutic potential, suggesting modifications on such derivatives could lead to advanced therapeutic agents (Ali Irfan et al., 2021).
Quinoline as Corrosion Inhibitors
Quinoline derivatives have been identified as effective anticorrosive materials, showing good effectiveness against metallic corrosion. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding highlights their industrial application potential beyond pharmacological uses (C. Verma et al., 2020).
Green Synthesis Approaches
The drive towards green chemistry has led to the development of environmentally friendly methods for synthesizing quinoline scaffolds. These methods aim to eliminate the use of hazardous chemicals, solvents, and catalysts, emphasizing the importance of sustainable practices in chemical synthesis (L. Nainwal et al., 2019).
Anticancer and Antimalarial Activities
Quinoline derivatives play a crucial role in developing drugs for cancer and malaria treatment. Their versatile pharmacological profiles, including actions against various types of cancer and malaria strains, highlight their importance in therapeutic drug discovery (S. M. A. Hussaini, 2016).
Optoelectronic Applications
Quinazoline and pyrimidine derivatives, closely related to quinolines, have shown significant potential in creating novel optoelectronic materials. These materials are valuable for developing organic light-emitting diodes (OLEDs), highlighting the broad applicability of quinoline derivatives beyond pharmacological uses (G. Lipunova et al., 2018).
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWPEHBFSMCXAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Br)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)





![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)

![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)
![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)